molecular formula C6H10F3N B599721 (S)-2-(Trifluoromethyl)piperidine CAS No. 154727-51-2

(S)-2-(Trifluoromethyl)piperidine

Cat. No. B599721
CAS RN: 154727-51-2
M. Wt: 153.148
InChI Key: NAXDEFXCCITWEU-YFKPBYRVSA-N
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Description

“(S)-2-(Trifluoromethyl)piperidine” is a chemical compound with the linear formula C6H10F3N . It can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .


Synthesis Analysis

The synthesis of “(S)-2-(Trifluoromethyl)piperidine” involves an enantioselective iridium-catalyzed hydrogenation of trifluoromethyl substituted pyridinium hydrochlorides . The introduction of a trifluoromethyl group increases the reactivity due to the electron-withdrawing effect . This methodology provides a convenient route to chiral poly-substituted piperidines .


Molecular Structure Analysis

The molecular formula of “(S)-2-(Trifluoromethyl)piperidine” is C6H10F3N . The SMILES string representation is FC(F)(F)[C@@H]1CCCCN1 . The InChI key is NAXDEFXCCITWEU-YFKPBYRVSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-(Trifluoromethyl)piperidine” are not detailed in the search results, it is known that the compound can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol .


Physical And Chemical Properties Analysis

“(S)-2-(Trifluoromethyl)piperidine” is a liquid at room temperature . It has a density of 1.161 g/mL at 25 °C . The refractive index n20/D is 1.391 . The optical activity [α]22/D is -14.4°, c = 0.5% in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : (S)-2-(Trifluoromethyl)piperidine derivatives have been synthesized using stereoselective methods. For example, 3-substituted 2-(trifluoromethyl)piperidines were synthesized through the ring expansion of (trifluoromethyl)prolinols, derived from L-proline. This process involved regio- and diastereoselective opening of a (trifluoromethyl)aziridinium intermediate by various nucleophiles (Rioton et al., 2015).

  • Synthesis of Analogues : The synthesis of trifluoro-substituted analogues of piperidine alkaloids was achieved in a few steps from 2-trifluoromethyl keto-protected 4-piperidones. This methodology allowed the creation of 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines (Bariau et al., 2006).

  • Functionalization of Trifluoromethyl Piperidines : A method for the synthesis of substituted trifluoromethyl piperidines with diverse functionalization was detailed. It demonstrated the introduction of a trifluoromethyl (Tfm) group into piperidine-based alkaloids, enhancing their bioactivity and chemical properties (Jatoi et al., 2021).

  • Formation of Fluorinated N-Heterocycles : The development of a Pd-catalyzed [4 + 2] annulation approach has been reported to access analogs of 3-fluoro- and trifluoromethylthio-piperidines. These compounds serve as important building blocks in discovery chemistry (García-Vázquez et al., 2021).

Pharmaceutical and Biological Applications

  • Anti-Tubercular Activities : Some mefloquine derivatives, including diphenyl[((R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl)-piperidin-2-yl-methanolato-O,N]boron, have shown significant anti-tubercular activities. This highlights the potential of trifluoromethyl-piperidine derivatives in medicinal chemistry (Wardell et al., 2011).

  • Development of p53-HDM2 Inhibitors : Substituted piperidines, including those with 2-(trifluoromethyl)thiophene, have been developed as p53-HDM2 inhibitors. They have demonstrated efficacy in causing tumor regression in various human cancer xenograft models in mice (Bogen et al., 2016).

Safety and Hazards

“(S)-2-(Trifluoromethyl)piperidine” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

(2S)-2-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDEFXCCITWEU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654841
Record name (2S)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Trifluoromethyl)piperidine

CAS RN

154727-51-2
Record name (2S)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154727-51-2
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